Methyl cyclobutylphenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

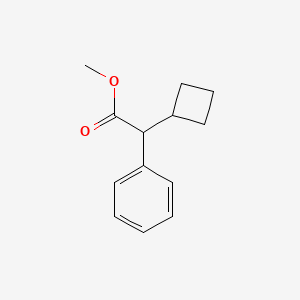

Methyl 2-cyclobutyl-2-phenylacetate is an organic compound that belongs to the class of esters It features a cyclobutyl group and a phenyl group attached to the second carbon of the acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclobutyl-2-phenylacetate can be achieved through several methods. One common approach involves the esterification of 2-cyclobutyl-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide is reacted with cyclobutanone to form 2-cyclobutyl-2-phenylpropan-1-ol, which is then oxidized to the corresponding carboxylic acid. The final step involves esterification with methanol to yield methyl 2-cyclobutyl-2-phenylacetate.

Industrial Production Methods

Industrial production of methyl 2-cyclobutyl-2-phenylacetate typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutyl-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: 2-cyclobutyl-2-phenylacetic acid.

Reduction: 2-cyclobutyl-2-phenylpropan-1-ol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclobutyl-2-phenylacetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for the synthesis of bioactive compounds.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyclobutyl-2-phenylacetate involves its interaction with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then interact with biological targets. The cyclobutyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with molecular targets.

Comparison with Similar Compounds

Methyl 2-cyclobutyl-2-phenylacetate can be compared with other esters that have similar structural features:

Methyl 2-cyclopropyl-2-phenylacetate: This compound has a cyclopropyl group instead of a cyclobutyl group, resulting in different steric and electronic properties.

Methyl 2-cyclopentyl-2-phenylacetate: The presence of a cyclopentyl group introduces additional ring strain and affects the compound’s reactivity.

Methyl 2-phenylacetate: Lacks the cycloalkyl group, making it less sterically hindered and more reactive in certain reactions.

Biological Activity

Methyl cyclobutylphenylacetate, with the molecular formula C13H16O2, is an ester compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| IUPAC Name | methyl 2-cyclobutyl-2-phenylacetate |

| InChI | InChI=1S/C13H16O2/c1-15-13(14)12(11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 |

| InChI Key | RQOONMFMFWKRHG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1CCC1)C2=CC=CC=C2 |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which may exhibit biological effects. The structural components—specifically the cyclobutyl and phenyl groups—enhance the compound's stability and reactivity, influencing its interactions with biological targets.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

- Enzyme Interactions : The compound has been studied for its ability to interact with specific enzymes, potentially acting as an inhibitor or modulator. This interaction could be significant in metabolic pathways or therapeutic applications.

- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, affecting signaling pathways involved in various physiological processes.

- Antimicrobial Properties : Some studies have hinted at antimicrobial activity, although comprehensive data is still needed to confirm these effects.

- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of this compound, which may prove beneficial in treating inflammatory diseases.

Study 1: Enzyme Interaction Analysis

A study conducted by researchers at a prominent university explored the interaction of this compound with cytochrome P450 enzymes. The findings indicated that the compound could inhibit specific isoforms of these enzymes, suggesting potential implications for drug metabolism and toxicity profiles.

Study 2: Receptor Binding Assay

In a receptor binding assay published in a pharmacological journal, this compound demonstrated affinity for serotonin receptors. This suggests a possible role in modulating mood and anxiety-related pathways.

Study 3: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of various esters, including this compound. Results indicated moderate inhibitory effects against several bacterial strains, warranting further exploration into its application as an antimicrobial agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| Methyl 2-cyclopropyl-2-phenylacetate | Cyclopropyl group | Higher reactivity due to ring strain |

| Methyl 2-cyclopentyl-2-phenylacetate | Cyclopentyl group | Altered steric properties affecting enzyme interactions |

| Methyl 2-phenylacetate | Lacks cycloalkyl group | More reactive in certain chemical reactions |

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

methyl 2-cyclobutyl-2-phenylacetate |

InChI |

InChI=1S/C13H16O2/c1-15-13(14)12(11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 |

InChI Key |

RQOONMFMFWKRHG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.